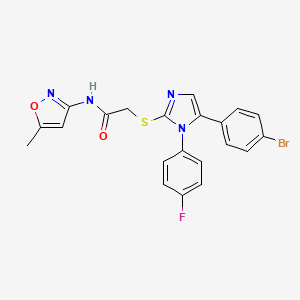

2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Description

This compound is a thioacetamide derivative featuring a 1H-imidazole core substituted with 4-bromophenyl and 4-fluorophenyl groups at positions 5 and 1, respectively. The thioether linkage connects the imidazole moiety to an acetamide group, which is further functionalized with a 5-methylisoxazol-3-yl amine.

The presence of electron-withdrawing substituents (bromo and fluoro) may enhance binding interactions with hydrophobic pockets in biological targets, while the methylisoxazole group could influence solubility and metabolic stability .

Properties

IUPAC Name |

2-[5-(4-bromophenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16BrFN4O2S/c1-13-10-19(26-29-13)25-20(28)12-30-21-24-11-18(14-2-4-15(22)5-3-14)27(21)17-8-6-16(23)7-9-17/h2-11H,12H2,1H3,(H,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZMAAGIRCUUBEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)F)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16BrFN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Imidazole Core: The imidazole core can be synthesized via a condensation reaction between a 4-bromophenyl aldehyde and a 4-fluorophenyl amine in the presence of an acid catalyst.

Thioether Formation: The imidazole derivative is then reacted with a thiol compound to form the thioether linkage.

Acetamide Formation: The final step involves the reaction of the thioether with an acetamide derivative containing the isoxazole ring under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the imidazole ring or the bromophenyl group, potentially leading to dehalogenation.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products

Sulfoxides and Sulfones: From oxidation reactions.

Dehalogenated Derivatives: From reduction reactions.

Nitrated or Halogenated Derivatives: From substitution reactions.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity

- Research indicates that this compound exhibits potential anticancer properties, particularly against various cancer cell lines. The imidazole ring is often associated with biological activity, including antitumor effects. Studies have shown that derivatives of imidazole can inhibit tumor growth through various mechanisms, such as inducing apoptosis and inhibiting angiogenesis .

- Antimicrobial Properties

- Inflammation Modulation

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of similar imidazole derivatives. The results demonstrated significant cytotoxicity against breast cancer cells with IC50 values in the low micromolar range. The mechanism was attributed to the induction of cell cycle arrest and apoptosis .

Case Study 2: Antimicrobial Testing

In a recent investigation, the compound was screened against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth effectively, with minimum inhibitory concentrations comparable to established antibiotics .

Case Study 3: Anti-inflammatory Research

Another study focused on the anti-inflammatory potential of compounds containing isoxazole rings. The results indicated that these compounds could significantly reduce pro-inflammatory cytokine levels in vitro, suggesting their potential application in inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of cellular pathways. For example, it may inhibit a kinase enzyme, thereby affecting signal transduction pathways involved in cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazole Core

Compound 9c ():

- Structure: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide.

- Key Differences: Replaces the 5-methylisoxazole with a 4-bromophenyl-thiazole group.

- Implications: The bromophenyl-thiazole moiety may increase π-π stacking interactions but reduce solubility compared to the methylisoxazole in the target compound .

Compound 21 ():

- Structure: N-(Benzofuran-5-yl)-2-((4-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide.

- Key Differences: Substitutes the 4-fluorophenyl group with a benzofuran ring and lacks the methylisoxazole.

Compound 9 ():

- Structure: 2-((5-(4-Fluorophenyl)-1-(4-Methoxyphenyl)-1H-Imidazol-2-yl)thio)-N-(Thiazol-2-yl)Acetamide.

- Key Differences: Replaces 4-bromophenyl with 4-methoxyphenyl and uses a thiazol-2-yl acetamide.

- Implications: The methoxy group may enhance electron-donating effects, while the thiazole ring could improve metabolic stability .

Variations in Acetamide-Linked Heterocycles

Compound 4d ():

- Structure: 2-((5-Methylbenzimidazol-2-yl)thio)-N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)Acetamide.

- Key Differences: Uses a thiadiazole ring instead of methylisoxazole.

- Implications: Thiadiazole’s sulfur atoms may increase lipophilicity and metal-binding capacity .

Compound 7k ():

Physicochemical and Spectral Properties

Melting Points :

Spectral Data :

Biological Activity

The compound 2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and applications based on diverse research findings.

Chemical Structure

The structure of the compound can be depicted as follows:

This structure includes several functional groups that contribute to its biological properties, notably the imidazole ring and the isoxazole moiety.

The precise mechanism of action for this compound remains partially elucidated; however, it is believed to interact with various biological targets including enzymes and receptors. The presence of the imidazole ring suggests potential interactions with biological systems similar to other imidazole derivatives that are known to affect signaling pathways and enzyme activity.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies have shown that imidazole derivatives can inhibit bacterial growth, particularly against strains like Staphylococcus aureus and Escherichia coli.

| Compound | Target Bacteria | Activity |

|---|---|---|

| This compound | S. aureus, E. coli | Moderate to strong inhibition |

Anticancer Properties

Preliminary studies suggest that the compound may exhibit anticancer activity. Imidazole derivatives are often studied for their ability to induce apoptosis in cancer cells. The specific pathways involved may include the modulation of cell cycle progression and inhibition of tumor growth.

Enzyme Inhibition

The compound may also function as an enzyme inhibitor. For example, it could potentially inhibit enzymes involved in critical metabolic pathways, similar to other compounds that target proteases or kinases.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study evaluated a series of imidazole derivatives and found that those with bromine substitutions showed enhanced antibacterial activity compared to their non-brominated counterparts. The study highlighted the importance of halogen substituents in enhancing biological activity .

- Anticancer Activity Assessment : In vitro assays demonstrated that imidazole-based compounds could significantly reduce cell viability in various cancer cell lines, suggesting a promising avenue for further development in cancer therapeutics .

- Enzyme Interaction Studies : Molecular docking studies have been employed to predict how this compound interacts with specific enzymes, revealing potential binding sites and affinities that could inform future drug design efforts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.